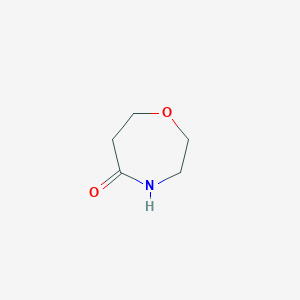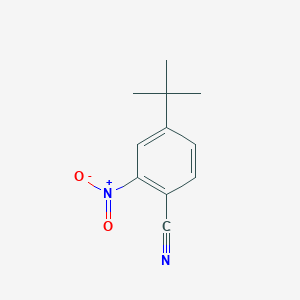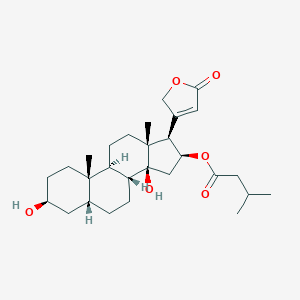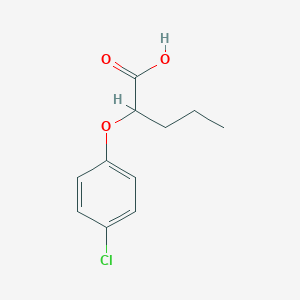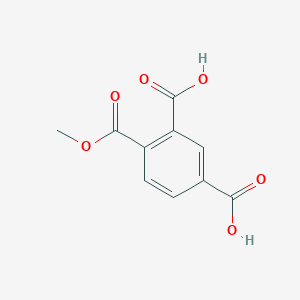
Trimellitic acid 1-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimellitic acid 1-methyl is a chemical compound that belongs to the family of aromatic carboxylic acids. It is a white crystalline solid that is commonly used in various scientific research applications. Trimellitic acid 1-methyl is synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of trimellitic acid 1-methyl is not fully understood. However, it is known to act as a weak acid and can donate a proton to form a carboxylate ion. The carboxylate ion can then participate in various chemical reactions, such as esterification and amidation. Trimellitic acid 1-methyl can also form complexes with metal ions, which can further enhance its reactivity and catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Trimellitic acid 1-methyl has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. It has also been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimellitic acid 1-methyl has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its complex synthesis process and limited solubility in water can be a limitation for some experiments. Additionally, its potential toxicity and reactivity with certain chemicals should be taken into consideration when handling trimellitic acid 1-methyl in the lab.
Direcciones Futuras
There are several future directions for the research of trimellitic acid 1-methyl. One area of interest is its potential as a drug delivery system. The development of trimellitic acid 1-methyl-based nanoparticles could enhance drug delivery and improve the efficacy of drug treatments. Another area of research is the synthesis of trimellitic acid 1-methyl-based polymeric materials, which could have various applications in the fields of materials science and engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of trimellitic acid 1-methyl and its potential as a therapeutic agent.
Métodos De Síntesis
Trimellitic acid 1-methyl can be synthesized by several methods, including the reaction of trimellitic anhydride with methanol in the presence of a catalyst. Another method involves the reaction of trimellitic anhydride with methanol and a mineral acid, followed by recrystallization to obtain trimellitic acid 1-methyl. The synthesis of trimellitic acid 1-methyl is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
Trimellitic acid 1-methyl has several scientific research applications, including its use as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal-organic frameworks and as a precursor in the synthesis of polymeric materials. Trimellitic acid 1-methyl has been extensively studied for its potential applications in drug delivery systems and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
13912-71-5 |
|---|---|
Nombre del producto |
Trimellitic acid 1-methyl |
Fórmula molecular |
C10H8O6 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




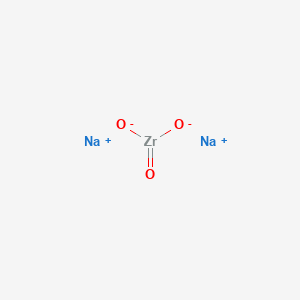
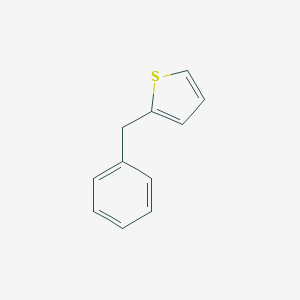
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
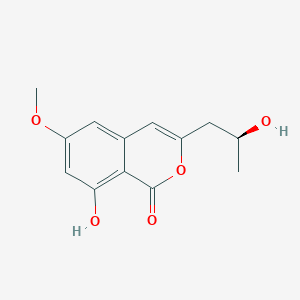
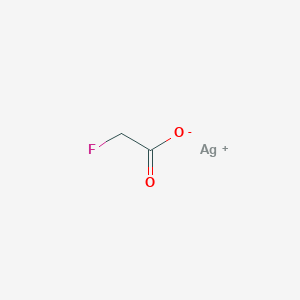
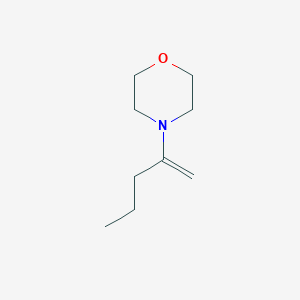
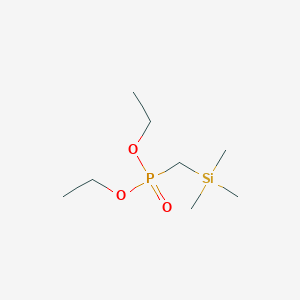
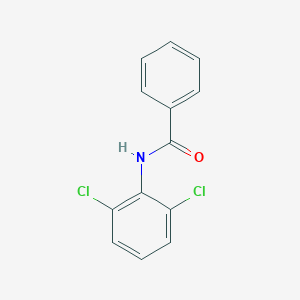
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
